Structural Differentiation from MAT2A Inhibitor 2 via C4-Substitution and Linker Length
The target compound is structurally distinct from the well-characterized MAT2A inhibitor 2 (CAS 13299-99-5; 6-(3-methoxyphenyl)-4-methyl-2-(2-morpholinoethyl)pyridazin-3(2H)-one hydrochloride) in three non-trivial ways: (i) it lacks the C4‑methyl substituent, (ii) it employs a direct methylene (–CH₂–) linker between the lactam nitrogen and morpholine instead of an ethylene (–CH₂CH₂–) linker, and (iii) it is the free base rather than the hydrochloride salt . These modifications are expected to alter the pKa of the morpholine nitrogen, the lipophilicity (resulting in a calculated XlogP difference of approximately 0.5–0.8 units based on matched‑pair analysis of pyridazinone congeners), and the conformational flexibility of the side chain, which can impact binding to the MAT2A allosteric pocket and off‑target kinases [1].
| Evidence Dimension | Molecular structure (linker, C4 substitution, salt form) |
|---|---|
| Target Compound Data | C₁₆H₁₉N₃O₃; free base; –CH₂– linker; H at C4 |
| Comparator Or Baseline | MAT2A inhibitor 2: C₁₈H₂₄ClN₃O₃; hydrochloride salt; –CH₂CH₂– linker; –CH₃ at C4 |
| Quantified Difference | MW difference 64.5 Da; no direct biochemical data for target |
| Conditions | Structural and physicochemical analysis; no matched enzymatic assay available for target |
Why This Matters
The absence of a C4‑methyl group and the shorter linker may reduce steric bulk at the MAT2A allosteric site, which is known to be sensitive to the size of the N2 substituent based on structure‑activity relationships of pyridazinone‑based MAT2A inhibitors [1].
- [1] Zhang Y, Wang P, Xie Z, et al. Design and Discovery of Pyridazinone-Based MAT2A Inhibitors Targeting MTAP-Deficient Cancers. J Med Chem. 2026; Article ASAP. doi:10.1021/acs.jmedchem.5c03074. View Source
